Elvitegravir acyl glucuronide
Overview
Description
Elvitegravir acyl glucuronide is a metabolite of elvitegravir, an antiretroviral drug used in the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 integrase strand transfer inhibitor, which prevents the integration of viral DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
Biochemical Analysis
Biochemical Properties
Elvitegravir Acyl Glucuronide, as a metabolite of Elvitegravir, plays a role in biochemical reactions related to HIV-1 treatment. Elvitegravir inhibits the HIV-1 integrase, an enzyme necessary for viral replication . This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .
Cellular Effects
This compound, through its parent compound Elvitegravir, influences cell function by inhibiting the HIV-1 integrase. This inhibition impacts cell signaling pathways related to viral replication, affects gene expression related to HIV-1, and alters cellular metabolism by preventing the integration of HIV-1 DNA into the host genome .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the HIV-1 integrase by its parent compound, Elvitegravir. This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .
Metabolic Pathways
This compound is involved in the metabolic pathways of Elvitegravir. Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes to form this compound .
Preparation Methods
Elvitegravir acyl glucuronide is formed through the conjugation of elvitegravir with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to the carboxylic acid group of elvitegravir . The synthetic route involves the use of membrane-bound UGT enzymes in the presence of α-D-glucuronic acid . Industrial production methods typically involve the biotransformation of elvitegravir using hepatic microsomes or recombinant UGT enzymes .
Chemical Reactions Analysis
Elvitegravir acyl glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.
Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.
Common reagents and conditions used in these reactions include water for hydrolysis, and various nucleophiles for transacylation reactions . The major products formed from these reactions include elvitegravir, glucuronic acid, and various protein adducts .
Scientific Research Applications
Elvitegravir acyl glucuronide has several scientific research applications, including:
Pharmacokinetics: It is used to study the metabolism and excretion of elvitegravir in the body.
Toxicology: It is used to investigate the potential toxic effects of elvitegravir and its metabolites.
Drug Development: It is used in the development of new antiretroviral drugs and in the study of drug-drug interactions.
Biochemistry: It is used to study the enzymatic processes involved in glucuronidation and the role of UGT enzymes.
Mechanism of Action
Elvitegravir acyl glucuronide exerts its effects by inhibiting the integrase enzyme of HIV-1. Integrase is an enzyme that is essential for the replication of the virus, as it facilitates the integration of viral DNA into the host genome . By inhibiting this enzyme, this compound prevents the formation of the HIV-1 provirus and the propagation of the viral infection . The molecular targets involved in this process include the integrase enzyme and the viral DNA .
Comparison with Similar Compounds
Elvitegravir acyl glucuronide is similar to other acyl glucuronides, such as those formed from raltegravir, dolutegravir, and bictegravir . These compounds also inhibit the integrase enzyme of HIV-1 and are used in the treatment of HIV-1 infection . this compound is unique in its specific structure and the particular UGT enzymes involved in its formation . The similar compounds include:
- Raltegravir acyl glucuronide
- Dolutegravir acyl glucuronide
- Bictegravir acyl glucuronide
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHAZPCTEVBKES-JEPPDLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClFNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870649-25-5 | |
Record name | Elvitegravir acyl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELVITEGRAVIR ACYL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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